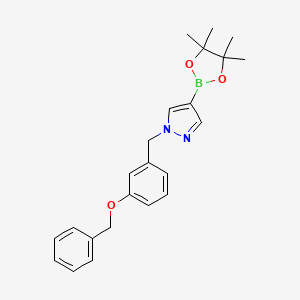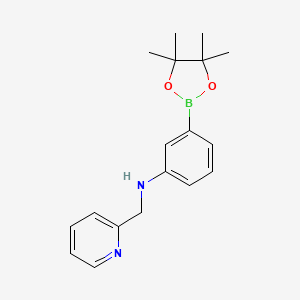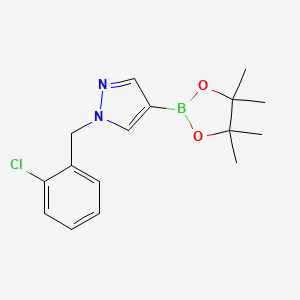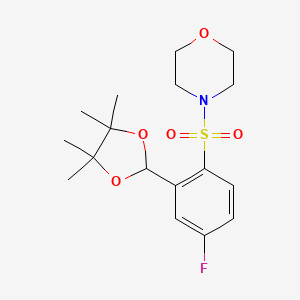
4-((4-Fluoro-2-(4,4,5,5-tétraméthyl-1,3-dioxolan-2-yl)phényl)sulfonyl)morpholine
Vue d'ensemble
Description
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic compound featuring a morpholine ring, a sulfonyl group, and a fluorinated phenyl ring with a dioxolane substituent
Applications De Recherche Scientifique
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It can be utilized in the development of specialty chemicals and polymers with enhanced stability and performance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 4-fluoro-2-nitrophenol, undergoes a nucleophilic aromatic substitution reaction with 4,4,5,5-tetramethyl-1,3-dioxolane-2-methanol under basic conditions to form the fluorinated phenyl intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated intermediate reacts with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dioxolane ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-Fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
- (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Uniqueness
4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine stands out due to its combination of a morpholine ring, sulfonyl group, and fluorinated phenyl ring with a dioxolane substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO5S/c1-16(2)17(3,4)24-15(23-16)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11,15H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFVAVNOFSKYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)

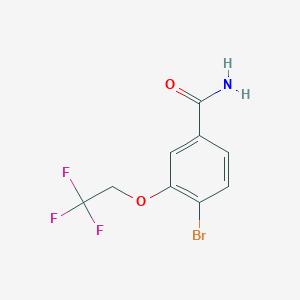
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
